molecular formula C24H19ClN2O3S2 B2631038 Ethyl 4-(4-chlorophenyl)-2-[(2-quinolin-2-ylsulfanylacetyl)amino]thiophene-3-carboxylate CAS No. 671198-60-0

Ethyl 4-(4-chlorophenyl)-2-[(2-quinolin-2-ylsulfanylacetyl)amino]thiophene-3-carboxylate

Cat. No. B2631038
CAS RN: 671198-60-0
M. Wt: 483
InChI Key: GUOSZJMTLLODDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-chlorophenyl)-2-[(2-quinolin-2-ylsulfanylacetyl)amino]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C24H19ClN2O3S2 and its molecular weight is 483. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Synthesis of Pyrrolopyrazinothienoquinolines

  • The synthesis of novel fused pyrazine ring systems, including derivatives of pyrrolo[1",2":1',6']pyrazino-[2', 3':4,5]thieno[2,3-b]quinolines, demonstrates the chemical versatility and potential for generating complex heterocyclic structures similar to the compound of interest. This work emphasizes the synthetic accessibility of thiophene-quinoline derivatives through strategic functionalization and ring fusion techniques (Bakhite et al., 1995).

Friedländer Synthesis of Quinoline Derivatives

  • The Friedländer synthesis provides a method for condensing amino ketones with carbonyl compounds in the presence of chlorotrimethylsilane, yielding quinoline carboxylates. This approach could be adaptable for synthesizing the ethyl 4-(4-chlorophenyl) thiophene-3-carboxylate core structure by selecting appropriate starting materials (Degtyarenko et al., 2007).

Structural Characterization and Potential Applications

Synthesis of Thiophenequinoline Derivatives for Biological Activity

  • Research on the synthesis of thienoquinolines and their derivatives highlights the potential for these compounds to possess bioactive properties. The creation of novel heterocyclo-thieno[2,3-b]quinoline derivatives underscores the importance of structural diversity in developing compounds with potential therapeutic applications (Awad et al., 1991).

Antimicrobial and Mosquito Larvicidal Activity

  • The synthesis of pyrimido[5,4-c]quinolin-5-ones from thiophene derivatives highlights the intersection between complex organic synthesis and the pursuit of compounds with specific biological activities, such as antimicrobial and mosquito larvicidal properties. This suggests a research avenue for the compound , exploring its potential bioactivity based on its structural features (Rajanarendar et al., 2010).

properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-[(2-quinolin-2-ylsulfanylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3S2/c1-2-30-24(29)22-18(15-7-10-17(25)11-8-15)13-32-23(22)27-20(28)14-31-21-12-9-16-5-3-4-6-19(16)26-21/h3-13H,2,14H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOSZJMTLLODDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CSC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-chlorophenyl)-2-[(2-quinolin-2-ylsulfanylacetyl)amino]thiophene-3-carboxylate

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